methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hydroxy group attached to the pyrazole ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester to form the pyrazole ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole intermediate.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Ester Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrazoles.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its pyrazole core which is a common pharmacophore in many therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(4-chlorophenyl)-5-methoxy-1H-pyrazol-3-yl]acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 2-[1-(4-bromophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl]acetate: Similar structure but with the hydroxy group at a different position on the pyrazole ring.
Uniqueness
Methyl 2-[1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to the specific positioning of the hydroxy group and the 4-chlorophenyl group on the pyrazole ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUSUNGFPSSUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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